molecular formula C10H11NS B13615085 3-[2-(Methylsulfanyl)phenyl]propanenitrile

3-[2-(Methylsulfanyl)phenyl]propanenitrile

Cat. No.: B13615085
M. Wt: 177.27 g/mol
InChI Key: ZVYYQRGLMAJNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Methylsulfanyl)phenyl]propanenitrile is an organic compound with the molecular formula C10H11NS. It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a methylsulfanyl group (-SCH3) attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylsulfanyl)phenyl]propanenitrile can be achieved through several methods. One common approach involves the reaction of 2-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent dehydration to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the ammoxidation of 2-(methylsulfanyl)benzyl alcohol, where the alcohol is reacted with ammonia and oxygen in the presence of a catalyst to form the nitrile compound. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylsulfanyl)phenyl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-[2-(Methylsulfanyl)phenyl]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Methylsulfanyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. For instance, its nitrile group can act as a nucleophile, participating in various biochemical reactions. The methylsulfanyl group may also influence the compound’s reactivity and binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-Fluoro-4-(methylsulfanyl)phenyl]propanenitrile
  • 3-Amino-2-[2,4-difluoro-3-(methylsulfanyl)phenyl]propanenitrile
  • (2E)-3-[3-(Methylsulfanyl)phenyl]-2-propenoic acid

Uniqueness

3-[2-(Methylsulfanyl)phenyl]propanenitrile is unique due to the presence of both a nitrile and a methylsulfanyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives and the exploration of various chemical and biological activities.

Properties

IUPAC Name

3-(2-methylsulfanylphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYYQRGLMAJNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.